molecular formula C14H24N2O2S B3012727 Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421504-70-2

Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B3012727
CAS No.: 1421504-70-2
M. Wt: 284.42
InChI Key: QWLHTJSSCAPYGJ-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a cyclopropyl group, a morpholinomethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiazepane ring. One common method involves the cyclopropanation of alkenes using diazomethane or other carbene precursors . The morpholinomethyl group can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of fixed bed catalysts, such as cobalt or nickel, for hydrogenation reactions . Additionally, advanced techniques like microwave-assisted synthesis and mechanochemical methods may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include diazomethane for cyclopropanation , hydrogen gas for reduction, and potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can stabilize carbocations through hyperconjugation, influencing the compound’s reactivity . The morpholinomethyl group may enhance solubility and facilitate binding to biological targets, while the thiazepane ring can provide conformational rigidity, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Shares the cyclopropyl group but lacks the morpholinomethyl and thiazepane moieties.

    Morpholinomethyl derivatives: Compounds with similar morpholinomethyl groups but different core structures.

    Thiazepane derivatives: Compounds containing the thiazepane ring but with different substituents.

Uniqueness

Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

cyclopropyl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c17-14(12-2-3-12)16-4-1-9-19-11-13(16)10-15-5-7-18-8-6-15/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHTJSSCAPYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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